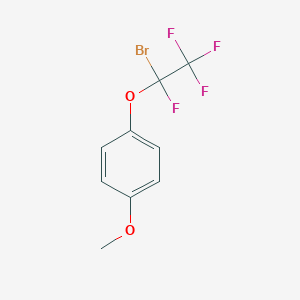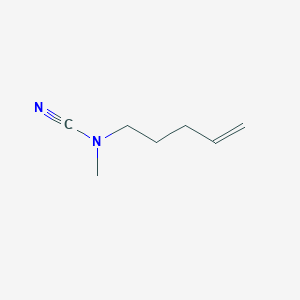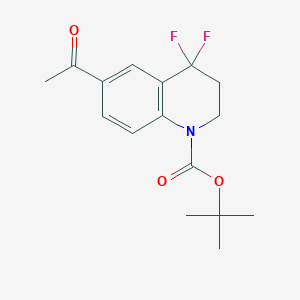
tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a base.
Introduction of the Difluoro Group: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Acetylation: The acetyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
tert-Butyl Protection: The carboxyl group can be protected using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate: can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoro groups could enhance its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
6-Acetylquinoline: A simpler derivative with similar structural features.
4,4-Difluoroquinoline: A compound with similar fluorine substitution.
Uniqueness
tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate: is unique due to the combination of its tert-butyl, acetyl, and difluoro substituents, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H19F2NO3 |
|---|---|
Molekulargewicht |
311.32 g/mol |
IUPAC-Name |
tert-butyl 6-acetyl-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C16H19F2NO3/c1-10(20)11-5-6-13-12(9-11)16(17,18)7-8-19(13)14(21)22-15(2,3)4/h5-6,9H,7-8H2,1-4H3 |
InChI-Schlüssel |
LBFPPZXEAXTOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)N(CCC2(F)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


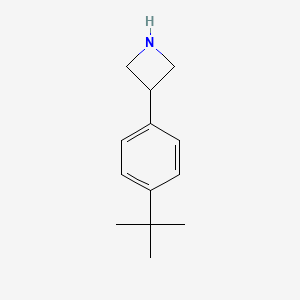

![tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13332812.png)
![(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13332817.png)
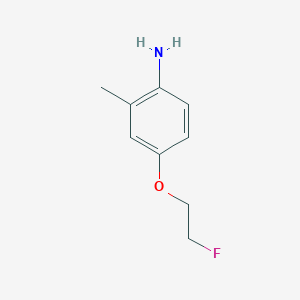
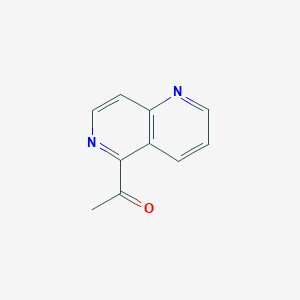
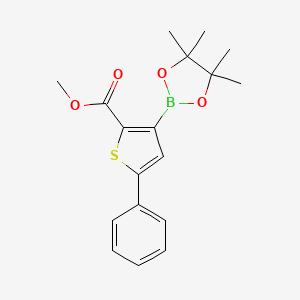
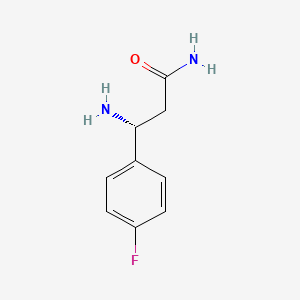
![Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13332847.png)
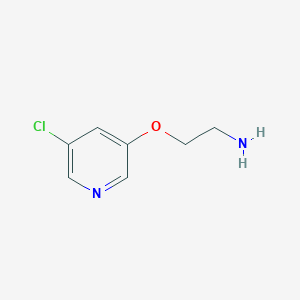
![(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13332855.png)
